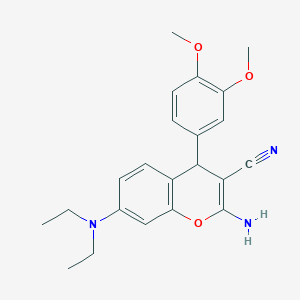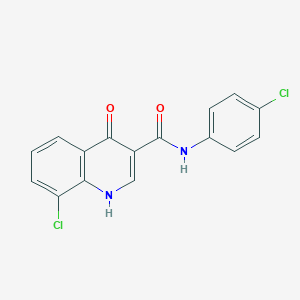
3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide: is a chemical compound with the following structural formula:
C16H10ClFN2O2
It belongs to the oxazole class of compounds and contains both aromatic rings and heterocyclic moieties. The compound’s synthesis and applications have garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:
-
Formation of the oxazole ring: : Starting from appropriate precursors, the oxazole ring is formed through cyclization reactions. Various methods, such as condensation reactions or cyclodehydration, can be employed.
-
Introduction of chloro and fluoro substituents: : The chlorophenyl and fluorophenyl groups are introduced using suitable reagents. For example, halogenation reactions (e.g., Sandmeyer reaction) can be employed.
-
Carboxamide formation: : The carboxamide group is introduced via amide bond formation between the oxazole and an appropriate amine.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions under appropriate conditions.
Reduction: Reduction of the carbonyl group or other functional groups can occur.
Substitution: Substitution reactions (e.g., nucleophilic aromatic substitution) are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Potential products include derivatives with modified functional groups or regioisomers.
Scientific Research Applications
This compound has found applications in various scientific fields:
Medicine: Investigated for potential pharmacological activities, including antimicrobial, anti-inflammatory, or anticancer effects.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, related compounds include:
(3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol: .
5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: .
These compounds share structural features and may exhibit similar reactivity or biological properties.
Properties
Molecular Formula |
C16H10ClFN2O2 |
|---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H10ClFN2O2/c17-11-3-1-2-10(8-11)14-9-15(22-20-14)16(21)19-13-6-4-12(18)5-7-13/h1-9H,(H,19,21) |
InChI Key |
CMQMZLBQKCNTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11476741.png)
![4-Amino-5-methyl-2-oxo-4-phenyl-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476757.png)

![Methyl 7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B11476772.png)

![N-(2-chlorophenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11476781.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11476787.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]-3-phenylpropanamide](/img/structure/B11476795.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-](/img/structure/B11476797.png)
![7-(3-bromo-4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476804.png)
![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11476817.png)
![Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl]benzoate](/img/structure/B11476829.png)
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11476830.png)
![9-(3-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11476836.png)
